![molecular formula C26H30O2Si2 B14589708 2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) CAS No. 61157-18-4](/img/structure/B14589708.png)
2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) is a complex organosilicon compound It features a central phenylene group flanked by two methyl(phenyl)silanediyl groups, each of which is further connected to a prop-2-en-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) typically involves the reaction of 1,4-dibromobenzene with phenylmethylsilane in the presence of a catalyst such as palladium. This is followed by the addition of allyl alcohol under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silane derivatives
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biocompatible material in medical devices.
Medicine: Explored for drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) involves its interaction with various molecular targets. The compound’s silane groups can form strong bonds with oxygen, nitrogen, and other elements, facilitating its incorporation into complex molecular structures. The phenyl groups provide stability and enhance the compound’s reactivity in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)
- Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]
Uniqueness
2,2’-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol) is unique due to its combination of silane and phenyl groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring durable and versatile materials.
Propriétés
Numéro CAS |
61157-18-4 |
|---|---|
Formule moléculaire |
C26H30O2Si2 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
2-[[4-(3-hydroxyprop-1-en-2-yl-methyl-phenylsilyl)phenyl]-methyl-phenylsilyl]prop-2-en-1-ol |
InChI |
InChI=1S/C26H30O2Si2/c1-21(19-27)29(3,23-11-7-5-8-12-23)25-15-17-26(18-16-25)30(4,22(2)20-28)24-13-9-6-10-14-24/h5-18,27-28H,1-2,19-20H2,3-4H3 |
Clé InChI |
CXCUHEICEKUJRA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)[Si](C)(C3=CC=CC=C3)C(=C)CO)C(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


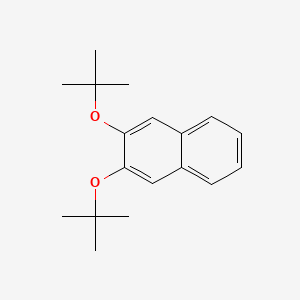
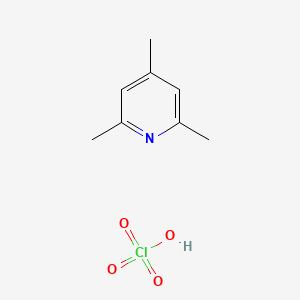
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)

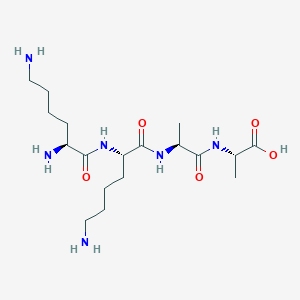
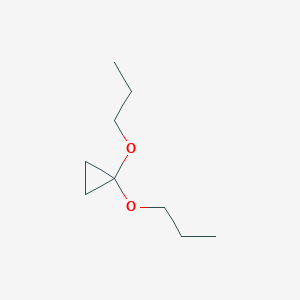
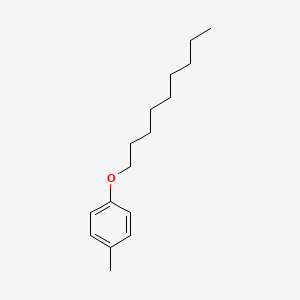
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
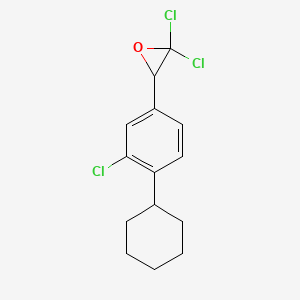
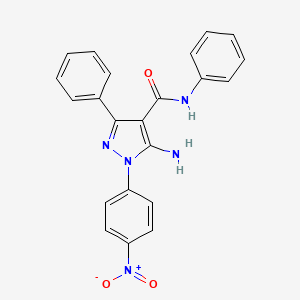
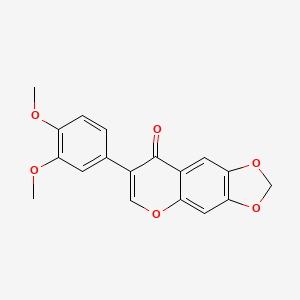
propanedioate](/img/structure/B14589698.png)
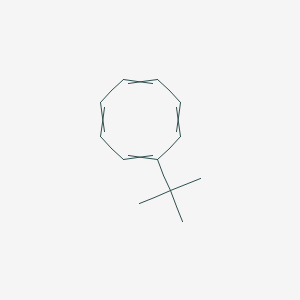
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
